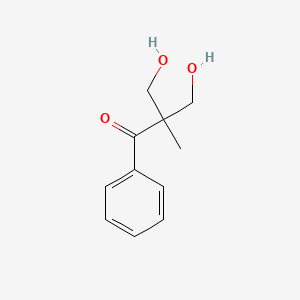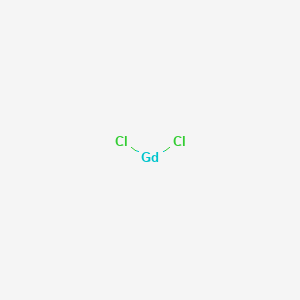
Gadolinium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium dichloride is a chemical compound with the formula Cl₂Gd. It is a rare-earth metal halide, known for its unique properties and applications in various fields. This compound is a hygroscopic, water-soluble solid that is often encountered in its hydrated form. It has a molecular weight of 228.16 g/mol and is commonly used in scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gadolinium dichloride can be synthesized through several methods. One common method involves the reaction of gadolinium metal with hydrochloric acid at elevated temperatures. The reaction is typically carried out at around 600°C: [ \text{Gd} + 3 \text{HCl} \rightarrow \text{GdCl}_3 + \frac{3}{2} \text{H}_2 ]
Another method involves the ammonium chloride route, which includes the initial synthesis of ammonium pentachlorogadolinate from gadolinium oxide and ammonium chloride at 230°C. This intermediate is then decomposed at 300°C to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by the direct chlorination of gadolinium oxide or gadolinium metal. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Gadolinium dichloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form gadolinium oxide.
Reduction: It can be reduced to elemental gadolinium under specific conditions.
Substitution: this compound can participate in substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxygen or other oxidizing agents.
Reduction: Often requires reducing agents such as hydrogen gas or metals like sodium.
Substitution: Involves halide exchange reactions using reagents like sodium chloride or potassium bromide.
Major Products:
Oxidation: Gadolinium oxide (Gd₂O₃)
Reduction: Elemental gadolinium (Gd)
Substitution: Various gadolinium halides (e.g., gadolinium bromide, gadolinium fluoride).
Wissenschaftliche Forschungsanwendungen
Gadolinium dichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other gadolinium compounds and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological systems due to its paramagnetic properties.
Medicine: Utilized in magnetic resonance imaging (MRI) as a contrast agent to enhance image quality.
Industry: Applied in the production of high-performance materials and as a component in electronic devices
Wirkmechanismus
The mechanism of action of gadolinium dichloride is primarily related to its paramagnetic properties. In medical imaging, gadolinium ions (Gd³⁺) interact with water molecules in the body, altering their relaxation times and enhancing the contrast of MRI images. The high magnetic moment of gadolinium ions makes them effective in this role. Additionally, this compound can interact with various molecular targets and pathways, depending on its specific application .
Vergleich Mit ähnlichen Verbindungen
- Gadolinium trichloride (GdCl₃)
- Europium dichloride (EuCl₂)
- Terbium dichloride (TbCl₂)
Comparison: Gadolinium dichloride is unique due to its specific electronic configuration and magnetic properties. Compared to other rare-earth metal chlorides, this compound has a higher magnetic moment, making it particularly useful in applications requiring strong paramagnetic effects. Additionally, its chemical reactivity and stability under various conditions make it a versatile compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
25469-95-8 |
|---|---|
Molekularformel |
Cl2Gd |
Molekulargewicht |
228.2 g/mol |
IUPAC-Name |
dichlorogadolinium |
InChI |
InChI=1S/2ClH.Gd/h2*1H;/q;;+2/p-2 |
InChI-Schlüssel |
LCIPMGMNISJXBG-UHFFFAOYSA-L |
Kanonische SMILES |
Cl[Gd]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide](/img/structure/B14704437.png)
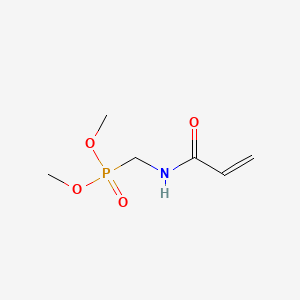
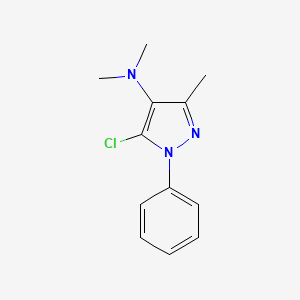

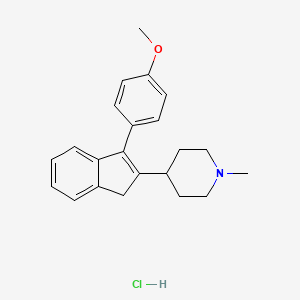
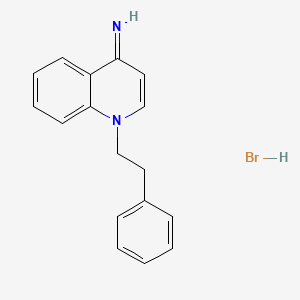
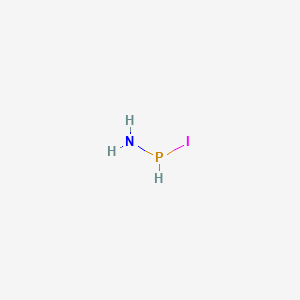
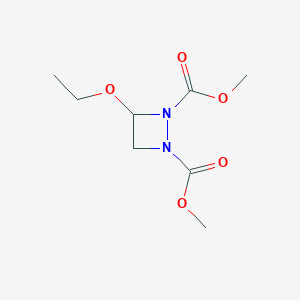
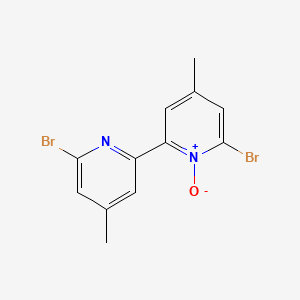
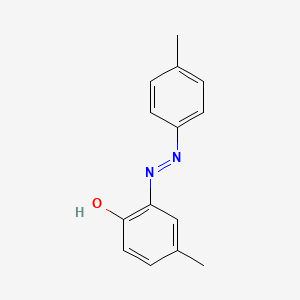
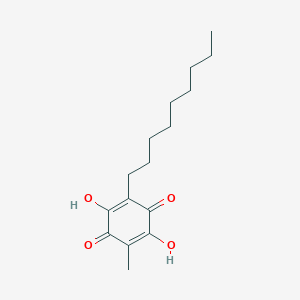
![Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-](/img/structure/B14704516.png)

